![molecular formula C13H25NO5S B3150088 [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate CAS No. 683269-95-6](/img/structure/B3150088.png)

[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate

Übersicht

Beschreibung

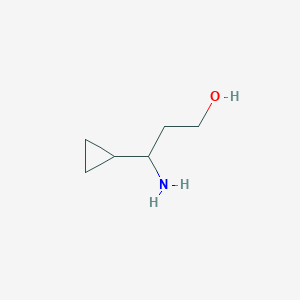

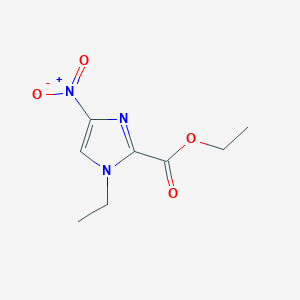

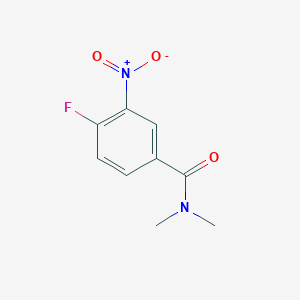

“[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate” is a chemical compound with the CAS Number: 177545-89-0 . It has a molecular weight of 293.38 . The compound is typically a yellow to brown solid .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H23NO5S . Its InChI Code is 1S/C12H23NO5S/c1-12(2,3)17-11(14)13-9-5-7-10(8-6-9)18-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)/t9-,10- .Physical And Chemical Properties Analysis

“this compound” is a yellow to brown solid . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- The compound plays a crucial role in the synthesis of various chemical structures. For example, it has been used in the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5] oxazocinium methanesulfonate, with its structure proven by extensive NMR and X-ray crystallography (Upadhyaya et al., 1997).

Esterification of Amino Acids

- The compound is significant in the esterification of N-Boc protected amino acids, providing a method with no side reactions, low consumption, and high yield (Meng Qingguo, Zuo Zheng, & Li Ke-liang, 2005).

Coupling Reactions in Carbohydrate Chemistry

- In carbohydrate chemistry, it is used in regio- and stereoselective couplings of glycosyl methanesulfonates with partially protected pyranoside and furanoside acceptors, showcasing its versatility in influencing the site-selectivity and stereochemical outcome of reactions (Kyan A. D’Angelo & M. Taylor, 2016).

Amino Acid Analysis

- It's used in the precise amino acid composition analysis of proteins, showing its utility in biochemistry and molecular biology (R. Simpson, M. R. Neuberger, & T. Liu, 1976).

Synthesis of Sulfonamidopeptides

- The compound aids in the synthesis of chiral vinylogous amino sulfonic acids and sulfonamidopeptides, indicating its importance in the creation of novel peptides (C. Gennari et al., 1998).

Environmental and Toxicological Studies

- In environmental and toxicological research, it is used for the extraction of methyl mercury in biological tissues, demonstrating its application in monitoring environmental contaminants (Lucia D'ulivo et al., 2013).

Ionic Liquid Synthesis

- The compound is integral in the synthesis of ionic liquids, showcasing its application in green chemistry and environmentally friendly synthesis methods (F. Fringuelli et al., 2004).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate, also known as trans-4-((tert-Butoxycarbonyl)amino)-cyclohexyl)methyl methanesulfonate, is the Heme-regulated inhibitor kinase . This kinase plays a crucial role in the regulation of protein synthesis and cell growth.

Mode of Action

The compound interacts with its target, the Heme-regulated inhibitor kinase, by serving as an intermediate in the synthesis of potent activators of this kinase

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound is known to be stable and is typically stored in a dark place at room temperature . Its solubility in chloroform and ethyl acetate suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the activation of the Heme-regulated inhibitor kinase . This activation can lead to changes in protein synthesis and cell growth, although the specific molecular and cellular effects may vary depending on the context and require further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity can be affected by temperature, light, and the presence of other chemicals . Furthermore, the compound’s efficacy in activating the Heme-regulated inhibitor kinase may be influenced by the biological environment, including the presence of other proteins and molecules.

Eigenschaften

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5S/c1-13(2,3)19-12(15)14-11-7-5-10(6-8-11)9-18-20(4,16)17/h10-11H,5-9H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZCCUKNNXDEIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)COS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B3150073.png)